
N,N'-Bis(4-ethoxyphenyl)phosphorodiamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid: is a chemical compound known for its unique structure and properties It belongs to the class of phosphorodiamidic acids, which are characterized by the presence of phosphorus-nitrogen bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid typically involves the reaction of 4-ethoxyaniline with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pressure control ensures the consistency and quality of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)
Major Products Formed:
Oxidation: Phosphoric acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or aminated phosphorodiamidic acids
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid involves its interaction with molecular targets through its phosphorus-nitrogen bonds. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of ethoxy groups enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diamidophosphate: A simpler phosphorodiamidate ion with the formula PO2(NH2)2−, known for its use in phosphorylation reactions.
Phosphorodiamidic Acid Mustard: An active metabolite of cyclophosphamide, used in cancer therapy.
Uniqueness: N,N’-Bis(4-ethoxyphenyl)phosphorodiamidic acid is unique due to the presence of ethoxy groups, which confer specific solubility and reactivity properties. This makes it distinct from other phosphorodiamidic acids and enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
138228-76-9 |
|---|---|
Molekularformel |
C16H21N2O4P |
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
bis(4-ethoxyanilino)phosphinic acid |
InChI |
InChI=1S/C16H21N2O4P/c1-3-21-15-9-5-13(6-10-15)17-23(19,20)18-14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3,(H3,17,18,19,20) |
InChI-Schlüssel |
HDJSFIFHCUDVBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



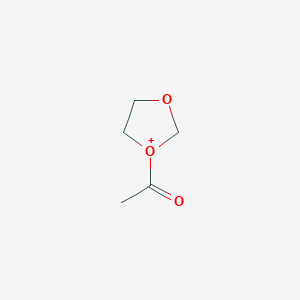
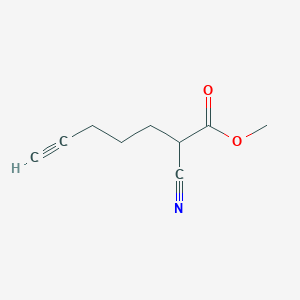
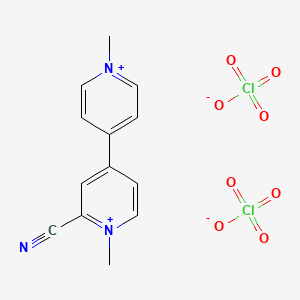
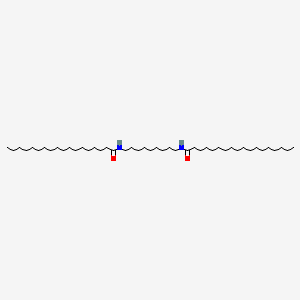
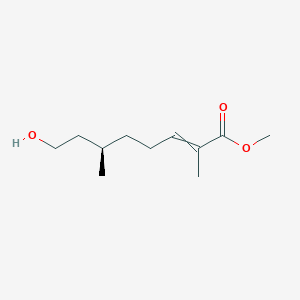
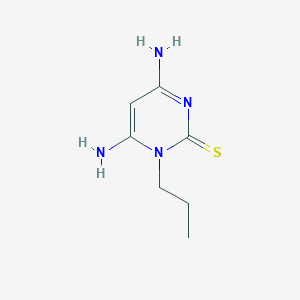
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)

![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

